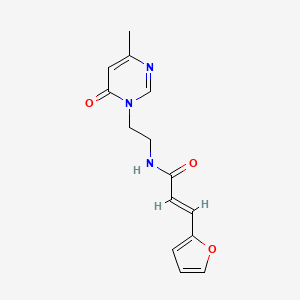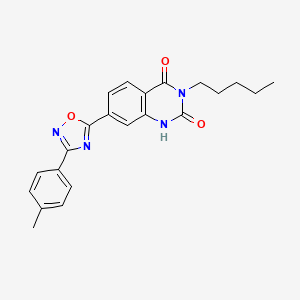
3-pentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-pentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline family. It has been widely studied for its potential use in scientific research due to its unique properties.
Scientific Research Applications
Synthesis and Antitumor Activity
The synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs, incorporating the quinazoline-2,4-dione scaffold, has demonstrated significant antitumor activity against a variety of cell lines. Specifically, compound analogs with modifications to the 1,2,4-oxadiazole moiety showed potent antitumor effects, with one compound exhibiting a mean IC50 value of approximately 9.4 µM, highlighting the therapeutic potential of these structures in cancer treatment (Maftei et al., 2013).
Antimalarial Activity
Research into novel hybrid quinazolin-2,4-dione molecules has identified potential inhibitors against malaria. A series of quinazolin-2,4-dione analogs showed high binding affinity against the enzyme dihydroorotate dehydrogenase from Plasmodium falciparum, a key target in the search for new antimalarial drugs. In silico molecular docking studies revealed compound 11 as having the highest binding affinity, suggesting these derivatives as promising leads for developing new antimalarial therapies (Abdelmonsef et al., 2020).
Herbicidal Applications
Quinazoline-2,4-dione derivatives have also been explored for their herbicidal activity, particularly as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD). Synthesis of novel triketone-containing quinazoline-2,4-dione derivatives has resulted in compounds with broad-spectrum weed control and excellent crop selectivity. This work suggests the quinazoline-2,4-dione scaffold as a valuable basis for the development of new herbicides, with some compounds showing superior performance compared to existing products (Wang et al., 2014).
Receptor Antagonist Properties
The quinazoline-2,4-dione moiety has been identified as a useful scaffold for the development of selective Gly/NMDA and AMPA receptor antagonists. Modifications to this core structure have yielded compounds with targeted activity against specific neurotransmitter receptors, offering potential applications in the treatment of neurological conditions and as tools in neuroscience research (Colotta et al., 2004).
Properties
IUPAC Name |
7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-pentyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-3-4-5-12-26-21(27)17-11-10-16(13-18(17)23-22(26)28)20-24-19(25-29-20)15-8-6-14(2)7-9-15/h6-11,13H,3-5,12H2,1-2H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKPNGAKAUCXLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)C)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
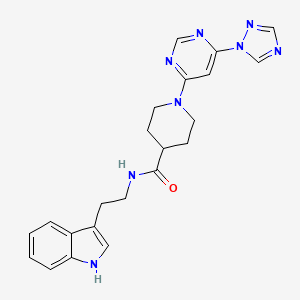
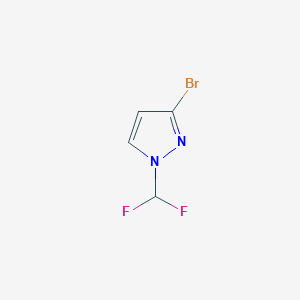
![1-(4-Methoxyphenyl)-4-[(1-pyridin-4-ylpiperidin-3-yl)carbonyl]piperazine](/img/structure/B2383548.png)
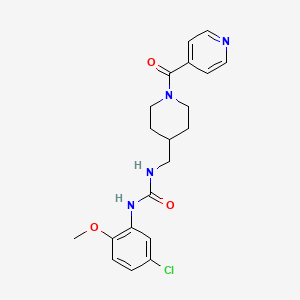
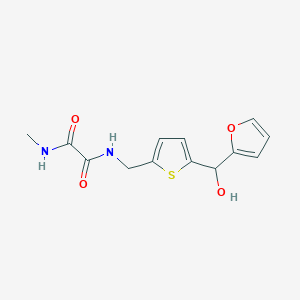
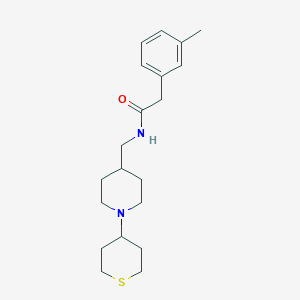
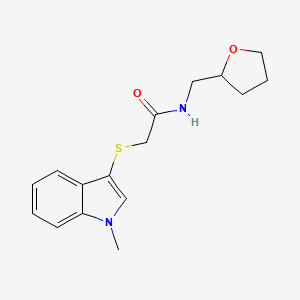
![3-(2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2383555.png)
![5-[({4-[(4-Fluorobenzyl)oxy]phenyl}methylene)amino]-2-methylbenzenecarbonitrile](/img/structure/B2383556.png)
![3-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2383557.png)

![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2383561.png)
![3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2383562.png)
